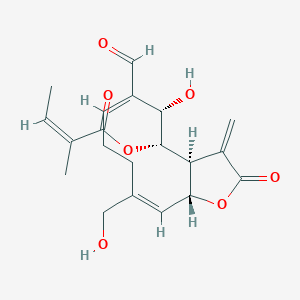
Leocarpinolide F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Leocarpinolide F is a natural sesquiterpenoid compound that can be isolated from the plant Siegesbeckia orientalis . It belongs to the class of terpenoids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and its role in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Leocarpinolide F involves several steps, starting from the extraction of the compound from Siegesbeckia orientalis. The extraction process typically involves the use of organic solvents to isolate the compound from the plant material. The isolated compound is then purified using chromatographic techniques to obtain this compound in its pure form .
Industrial Production Methods
Industrial production of this compound is not well-documented, and it is primarily obtained through extraction from natural sources. The scalability of the extraction process and the availability of the plant material are critical factors in the industrial production of this compound.
Chemical Reactions Analysis
Types of Reactions
Leocarpinolide F undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound with different functional groups.
Scientific Research Applications
Leocarpinolide F has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . Some of the notable applications are:
Chemistry: this compound is used as a starting material for the synthesis of other bioactive compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential as an anti-inflammatory agent, making it a subject of interest in biological research.
Industry: The compound’s bioactive properties make it a candidate for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Leocarpinolide F involves its interaction with specific molecular targets and pathways. One of the primary targets is the nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation . This compound inhibits the DNA binding activity of NF-κB, thereby reducing the production of inflammatory cytokines and other mediators involved in the inflammatory response .
Comparison with Similar Compounds
Leocarpinolide F can be compared with other sesquiterpenoids, such as Leocarpinolide B and (2E)-Leocarpinolide F . While these compounds share a similar core structure, they differ in their specific functional groups and biological activities. This compound is unique due to its specific inhibitory effects on the NF-κB pathway, which distinguishes it from other related compounds .
List of Similar Compounds
- Leocarpinolide B
- (2E)-Leocarpinolide F
Conclusion
This compound is a promising natural compound with diverse applications in scientific research. Its unique chemical structure and biological activities make it a valuable subject of study in various fields, including chemistry, biology, medicine, and industry. Further research is needed to fully explore its potential and develop new applications for this intriguing compound.
Properties
Molecular Formula |
C20H24O7 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
[(3aS,4S,5S,6E,10E,11aR)-6-formyl-5-hydroxy-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H24O7/c1-4-11(2)19(24)27-18-16-12(3)20(25)26-15(16)8-13(9-21)6-5-7-14(10-22)17(18)23/h4,7-8,10,15-18,21,23H,3,5-6,9H2,1-2H3/b11-4-,13-8+,14-7-/t15-,16+,17+,18+/m1/s1 |
InChI Key |
RGDZQGAEJIRTEC-CFHVYGCASA-N |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(\CC/C=C(\[C@@H]1O)/C=O)/CO)OC(=O)C2=C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C=C(CCC=C(C1O)C=O)CO)OC(=O)C2=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


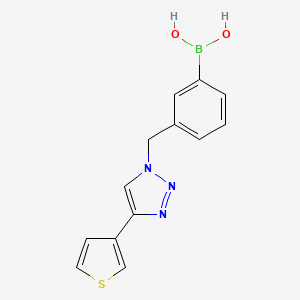
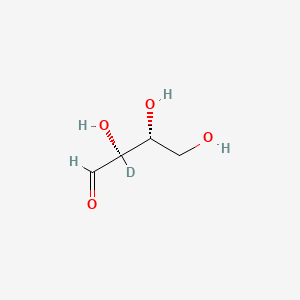
![1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione](/img/structure/B12396425.png)
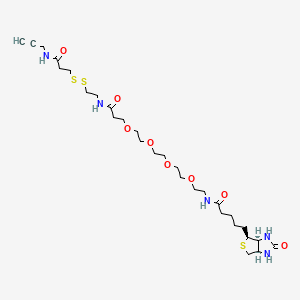

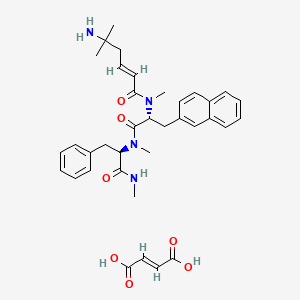
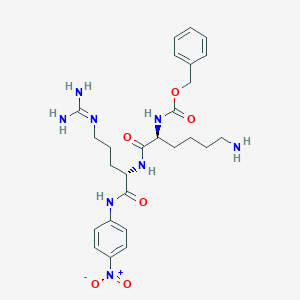
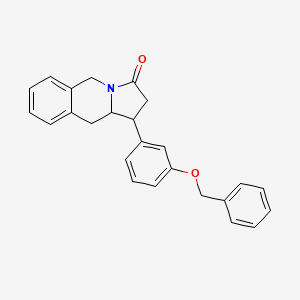
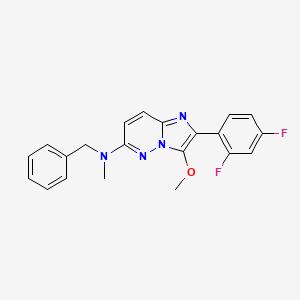
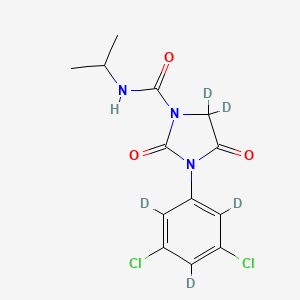
![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12396463.png)
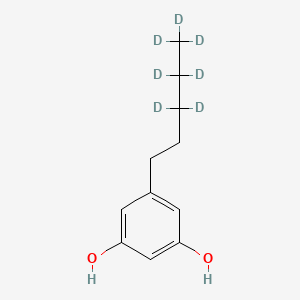

![(E,4S)-4-[[(2S)-2-[[(2S)-3-[3-[[4-[[(2S)-2-[[(2S)-2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methoxycarbonylamino]phenyl]-3-methyl-2-(methylamino)butanoyl]amino]-3,3-dimethylbutanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid](/img/structure/B12396487.png)
